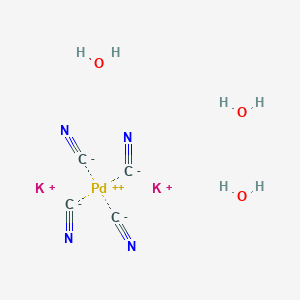
Potassiumtetracyanopalladate(ii) trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassiumtetracyanopalladate(ii) trihydrate is a coordination compound with the formula K₂Pd(CN)₄·3H₂O. It is a palladium complex where the palladium ion is coordinated with four cyanide ligands and two potassium ions. This compound is known for its crystalline form and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassiumtetracyanopalladate(ii) trihydrate can be synthesized by reacting palladium(II) chloride with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 4\text{KCN} \rightarrow \text{K}_2\text{Pd(CN)}_4 + 2\text{KCl} ]
The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Potassiumtetracyanopalladate(ii) trihydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanide ligands can be substituted with other ligands such as halides or phosphines.
Redox Reactions: The palladium center can undergo oxidation or reduction, changing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. These reactions typically occur in aqueous or organic solvents under mild conditions.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide are used to alter the oxidation state of palladium.
Major Products
Substitution Reactions: The major products are new palladium complexes with different ligands.
Redox Reactions: The products depend on the specific redox reaction but can include palladium metal or palladium(IV) complexes.
Scientific Research Applications
Potassiumtetracyanopalladate(ii) trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in electroplating, photography, and as a precursor for the production of other palladium compounds.
Mechanism of Action
The mechanism of action of potassiumtetracyanopalladate(ii) trihydrate involves its ability to coordinate with various ligands and substrates. The palladium center can form stable complexes with organic molecules, facilitating catalytic reactions. In biological systems, it can interact with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Potassiumtetracyanoplatinate(ii): Similar in structure but contains platinum instead of palladium.
Potassiumhexacyanoferrate(ii): Contains iron and has six cyanide ligands.
Potassiumtetracyanonickelate(ii): Contains nickel and four cyanide ligands.
Uniqueness
Potassiumtetracyanopalladate(ii) trihydrate is unique due to its specific coordination environment and the properties of palladium. It exhibits distinct catalytic activities and reactivity compared to its platinum, iron, and nickel counterparts. This makes it particularly valuable in catalytic and industrial applications.
Properties
Molecular Formula |
C4H6K2N4O3Pd |
|---|---|
Molecular Weight |
342.73 g/mol |
IUPAC Name |
dipotassium;palladium(2+);tetracyanide;trihydrate |
InChI |
InChI=1S/4CN.2K.3H2O.Pd/c4*1-2;;;;;;/h;;;;;;3*1H2;/q4*-1;2*+1;;;;+2 |
InChI Key |
OKHBJVZJMYVKPD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
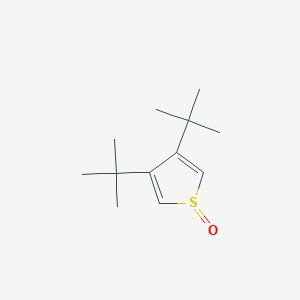
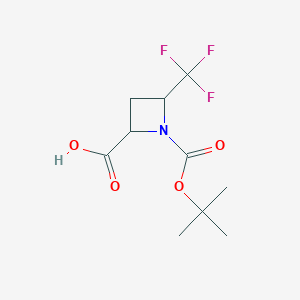
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)

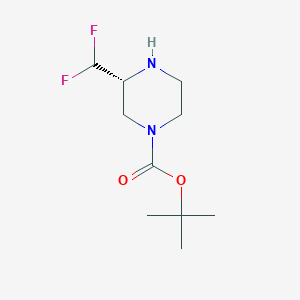
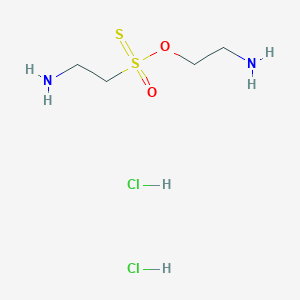
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)

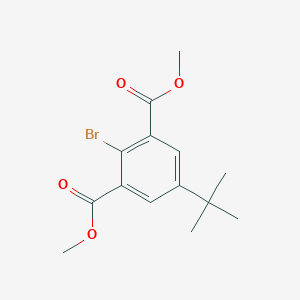
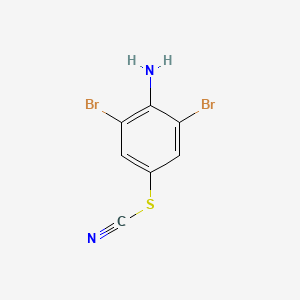
![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
